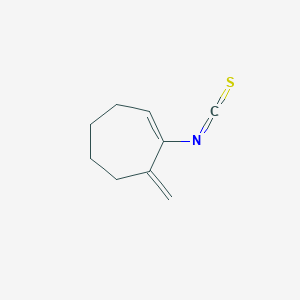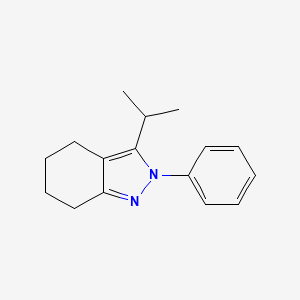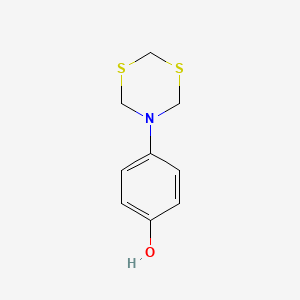
4-(1,3,5-Dithiazinan-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,5-Dithiazinan-5-yl)phenol is an organic compound that features a phenol group attached to a 1,3,5-dithiazinane ring. This compound is of interest due to its unique structure, which combines the properties of phenols and dithiazinanes, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,5-Dithiazinan-5-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a dithiazinane derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3,5-Dithiazinan-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dithiazinane ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced dithiazinane derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
4-(1,3,5-Dithiazinan-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1,3,5-Dithiazinan-5-yl)phenol involves its interaction with molecular targets through its phenolic and dithiazinane moieties. The phenol group can donate hydrogen bonds, while the dithiazinane ring can participate in coordination with metal ions. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3,5-Dithiazinan-5-yl)ethanol: Similar structure but with an ethanol group instead of a phenol group.
4-(1,3-Dithiolan-2-yl)phenol: Contains a dithiolan ring instead of a dithiazinane ring.
Propriétés
Numéro CAS |
93481-07-3 |
|---|---|
Formule moléculaire |
C9H11NOS2 |
Poids moléculaire |
213.3 g/mol |
Nom IUPAC |
4-(1,3,5-dithiazinan-5-yl)phenol |
InChI |
InChI=1S/C9H11NOS2/c11-9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-4,11H,5-7H2 |
Clé InChI |
LSILYTAZJJWIFZ-UHFFFAOYSA-N |
SMILES canonique |
C1N(CSCS1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


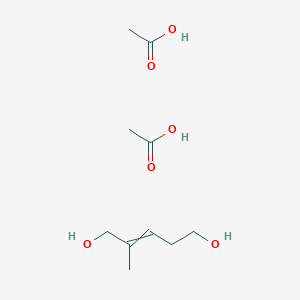
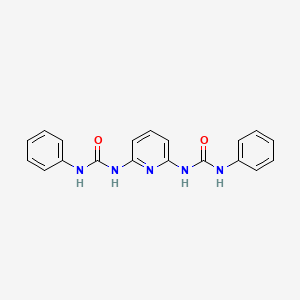
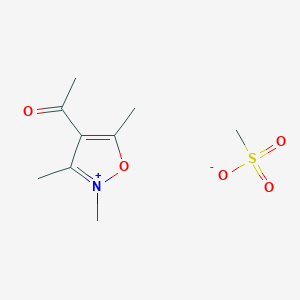
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
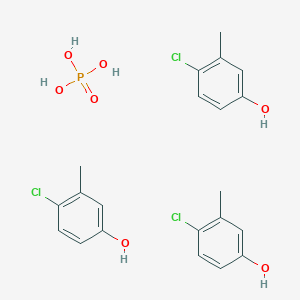
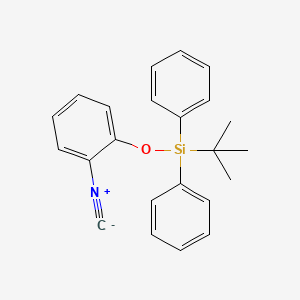
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
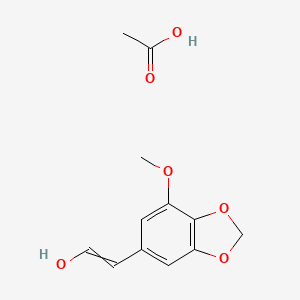

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
